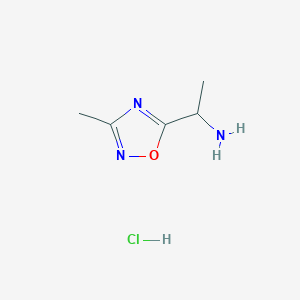

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Oxadiazole derivatives are an important class of heterocyclic compounds. They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can be analyzed using techniques like FT-IR, 1H NMR, and 13C-NMR . For example, the FT-IR spectrum can show peaks corresponding to NH2, NH, and amide C=O groups .Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions. For instance, they can undergo an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can be determined using techniques like melting point determination, FT-IR spectroscopy, and NMR spectroscopy .Scientific Research Applications

Chemical Reactions and Synthesis

- A study explored a ring-fission/C–C bond cleavage reaction involving an N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, highlighting a mechanism leading to the formation of several compounds, which were characterized using NMR, mass spectrometry, and IR-spectroscopy (Jäger et al., 2002).

- Another study demonstrated the use of 3-Methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile synthon for protecting monosubstituted acetamidines in various synthetic sequences, showing its stability under non-aqueous conditions and its application in mild reduction processes (Moormann et al., 2004).

Biological and Medicinal Research

- Research on newer carbazole conjugates, involving 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines, examined their synthesis, characterization, and biological screening, with a focus on antibacterial, antifungal, and anticancer activities (Verma et al., 2022).

Energetic Materials and Organic Chemistry

- A study on the synthesis and characterization of multicyclic oxadiazoles and 1-hydroxytetrazoles as energetic materials highlighted the design based on thermal stability and high density, providing insights into the synthetic approaches and chemistry of these heterocycles (Pagoria et al., 2017).

Photoreactivity and Molecular Transformations

- The photochemistry of 1,2,4-oxadiazoles was investigated, focusing on the formation of 1,2,4-triazoles, indazoles, and benzimidazoles, revealing the pathways and intermediates involved in these photoreactions (Buscemi et al., 1996).

Insecticidal and Antimicrobial Applications

- A study on anthranilic diamide analogues containing 1,2,4-oxadiazole rings explored their design, synthesis, insecticidal activity, and structure-activity relationship, highlighting the potential of these compounds in pest management (Liu et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride are currently unknown. The compound is part of a class of molecules known as oxadiazoles, which have been synthesized and studied for their potential anti-infective properties . .

Mode of Action

Oxadiazoles, in general, are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This could potentially influence their interaction with biological targets.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with nitrogen atoms in oxadiazole rings, which can influence its binding affinity and specificity . This compound may also interact with Lewis acids, forming complexes that can affect its reactivity and stability

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with specific receptors on the cell surface, leading to changes in intracellular signaling cascades . These interactions can result in altered gene expression patterns and metabolic flux, ultimately affecting cell growth, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . Understanding these molecular interactions is crucial for elucidating the compound’s mode of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can also result in alterations in cellular function, which must be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases . At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . Understanding the dosage-response relationship is essential for determining the safe and effective use of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, highlighting the importance of this compound in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for predicting the compound’s distribution and its potential effects on different tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological effects.

Properties

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOVDCIPZJBYDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)

![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)

![N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1373574.png)

![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/structure/B1373575.png)

![3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride](/img/structure/B1373579.png)

![2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride](/img/structure/B1373590.png)

![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride](/img/structure/B1373591.png)